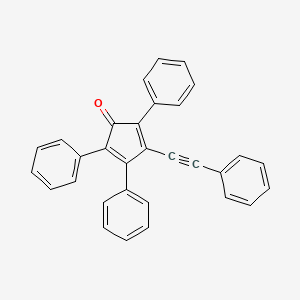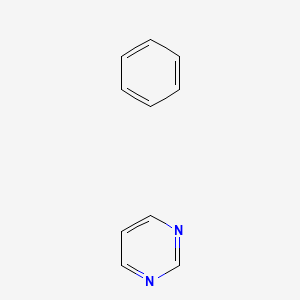
Benzene--pyrimidine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene–pyrimidine (1/1) is a compound that combines the aromatic properties of benzene with the heterocyclic nature of pyrimidine. Benzene is a well-known aromatic hydrocarbon, while pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of significant interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzene–pyrimidine (1/1) can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzene derivatives with pyrimidine precursors in the presence of catalysts such as palladium or copper can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of benzene–pyrimidine (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently .
化学反应分析
Types of Reactions: Benzene–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of catalysts such as palladium on carbon can convert benzene–pyrimidine (1/1) to its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .
科学研究应用
Benzene–pyrimidine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用机制
The mechanism of action of benzene–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to nucleic acids or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Benzene: A six-membered aromatic hydrocarbon with no heteroatoms.
Comparison: Benzene–pyrimidine (1/1) is unique due to the combination of benzene’s aromaticity and pyrimidine’s heterocyclic nature. This fusion results in distinct chemical and physical properties that are not observed in the individual components. For example, the presence of nitrogen atoms in the pyrimidine ring can influence the compound’s reactivity and interactions with other molecules, making it more versatile in various applications .
属性
CAS 编号 |
835653-03-7 |
|---|---|
分子式 |
C10H10N2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
benzene;pyrimidine |
InChI |
InChI=1S/C6H6.C4H4N2/c1-2-4-6-5-3-1;1-2-5-4-6-3-1/h1-6H;1-4H |
InChI 键 |
CRLNSROCLKFIOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC=C1.C1=CN=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


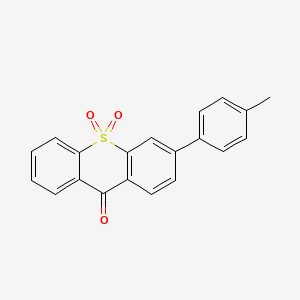

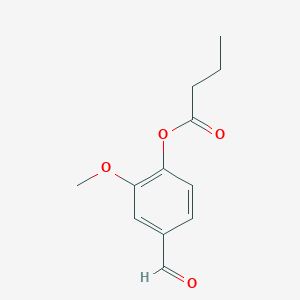
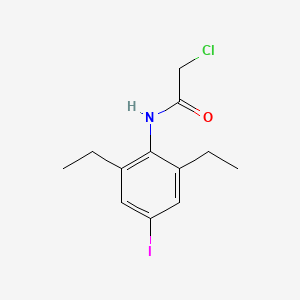

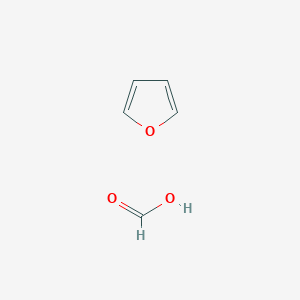
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

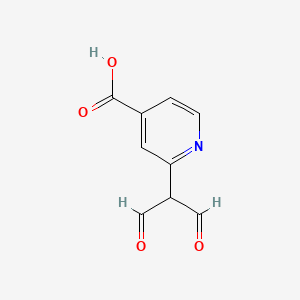

![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
